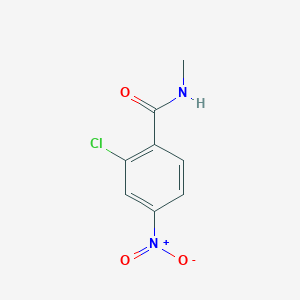

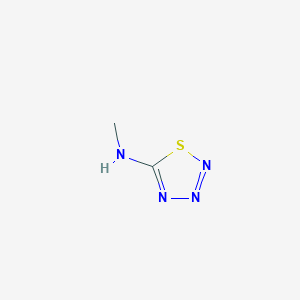

N-Methyl-1,2,3,4-thiatriazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

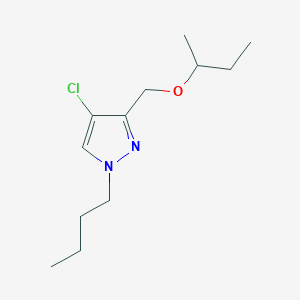

N-Methyl-1,2,3,4-thiatriazol-5-amine is a mesoionic compound that belongs to the class of thiatriazoles. Mesoionic compounds are heterocyclic compounds that have a delocalized positive and negative charge within the same molecule, which cannot be represented by a single Lewis structure. These compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of derivatives of mesoionic 1,2,3,4-thiatriazolo-5-aminide and its salts has been reported, where the structures were examined using multinuclear magnetic resonance techniques, including 1H, 13C, 14N, and 15N NMR . The synthesis of related compounds, such as 5-N-Arylamino-4-methylthiazoles, involves a three-step process starting from commercially available 4-methylthiazole, including direct C–H arylations, bromination, and Buchwald–Hartwig aminations . Another related synthesis involves the condensation of 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thiatriazole ring, which is a five-membered ring containing three nitrogen atoms and one sulfur atom. The crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing a monoclinic system with specific geometric parameters . Another related compound, (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, crystallizes in the triclinic system .

Chemical Reactions Analysis

The reactivity of mesoionic compounds like this compound is influenced by their unique electronic structure. The protonation of these compounds typically occurs on the nitrogen atoms of the exocyclic group, and they can bind one or two molecules of acid depending on their structure . These compounds can act as chelate type ligands binding metal cations, as indicated by preliminary investigations using VIS/UV techniques . The synthesis of related compounds involves various reactions such as C–H arylations, bromination, and amination, which are key steps in building the heterocyclic framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of mesoionic compounds like this compound are closely related to their molecular structure. The photophysical properties of related 5-N-Arylamino-4-methylthiazoles show absorption maxima at 338–432 nm and luminescence at 455–726 nm, with the properties being influenced by the substituents on the thiazole core . The introduction of electron-accepting groups can induce substantial bathochromic shifts of fluorescence . The antitumor activity of some derivatives has been evaluated, showing IC50 values against certain cancer cell lines, indicating potential medicinal applications .

Scientific Research Applications

Amino-1,2,4-triazoles as Raw Material for Organic Synthesis

Amino-1,2,4-triazoles, closely related to N-Methyl-1,2,3,4-thiatriazol-5-amine, serve as essential raw materials in the fine organic synthesis industry. These compounds are utilized in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. They also find applications in creating analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These materials are critical in fields such as applied sciences, biotechnology, energy, and chemistry, highlighting the broad utility of amino-1,2,4-triazoles in various industrial and medical applications (Nazarov et al., 2021).

2,4-Thiazolidinediones in Medicinal Chemistry

The 2,4-thiazolidinedione (2,4-TZD) structure, akin to this compound, is a versatile heterocyclic pharmacophore in medicinal chemistry. These compounds, with potential for structural modification, offer a wide range of pharmacological activities. Researchers have developed TZD derivatives targeting antimicrobial, anticancer, and antidiabetic activities, showcasing the significance of similar nitrogen-containing heterocycles in drug development and therapeutic applications (Singh et al., 2022).

Degradation of Nitrogen-containing Hazardous Compounds

Advanced oxidation processes (AOPs) are crucial for degrading nitrogen-containing compounds like amines and azo dyes, which are resistant to conventional treatment methods. These processes are vital in mineralizing such compounds to improve the efficacy of water treatment schemes. The global concern for the occurrence of toxic amino-compounds in water underscores the importance of developing technologies focusing on the degradation of nitrogen-containing hazardous materials, relevant to this compound derivatives (Bhat & Gogate, 2021).

Soybean Oil as a Renewable Feedstock

Soybean oil, a renewable resource, has been explored for producing nitrogen-containing derivatives, including amines and amides. This research highlights the potential of using renewable feedstocks to produce various nitrogen-rich materials, emphasizing the environmental and economic benefits of sustainable chemical synthesis. Such studies suggest the feasibility of deriving this compound and its derivatives from bio-based raw materials, contributing to the development of green chemistry practices (Biswas et al., 2008).

properties

IUPAC Name |

N-methylthiatriazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c1-3-2-4-5-6-7-2/h1H3,(H,3,4,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQJKKVTPGNODA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=NS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2531698.png)

![1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2531700.png)

![1-Methyl-4-[[2-[[3-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2531703.png)

![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol](/img/structure/B2531707.png)